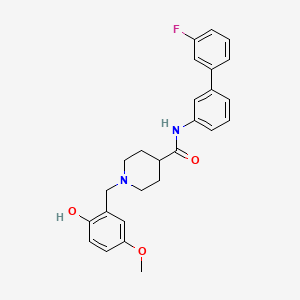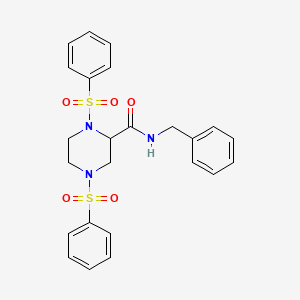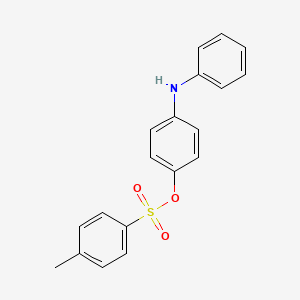
4-methyl-N-phenyl-9-acridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-phenyl-9-acridinamine, also known as MPA, is a synthetic compound that belongs to the class of acridine derivatives. It has been used in scientific research for its potential applications as an antitumor agent. MPA has a unique molecular structure that makes it an interesting compound to study.
Mecanismo De Acción
The exact mechanism of action of 4-methyl-N-phenyl-9-acridinamine is not fully understood. However, it is believed that 4-methyl-N-phenyl-9-acridinamine exerts its antitumor effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting topoisomerase II, 4-methyl-N-phenyl-9-acridinamine can induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects
4-methyl-N-phenyl-9-acridinamine has been shown to have several biochemical and physiological effects. In addition to its antitumor activity, 4-methyl-N-phenyl-9-acridinamine has been shown to have antioxidant and anti-inflammatory properties. 4-methyl-N-phenyl-9-acridinamine has also been shown to modulate the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-methyl-N-phenyl-9-acridinamine in lab experiments is its potential as an antitumor agent. 4-methyl-N-phenyl-9-acridinamine has been shown to be effective against several types of cancer cells, making it a promising compound for further study. However, one limitation of using 4-methyl-N-phenyl-9-acridinamine in lab experiments is its toxicity. 4-methyl-N-phenyl-9-acridinamine has been shown to be toxic to normal cells as well as cancer cells, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 4-methyl-N-phenyl-9-acridinamine. One area of interest is the development of 4-methyl-N-phenyl-9-acridinamine derivatives with improved antitumor activity and reduced toxicity. Another area of interest is the study of the mechanism of action of 4-methyl-N-phenyl-9-acridinamine, which could lead to the development of new cancer treatments. Additionally, the potential antioxidant and anti-inflammatory properties of 4-methyl-N-phenyl-9-acridinamine could be further explored for their therapeutic potential in other diseases.
Métodos De Síntesis
The synthesis of 4-methyl-N-phenyl-9-acridinamine involves the reaction of 4-methyl-9-acridinamine with phenylhydrazine in the presence of a catalyst. The reaction takes place under reflux conditions and yields 4-methyl-N-phenyl-9-acridinamine as a yellow solid. The purity of 4-methyl-N-phenyl-9-acridinamine can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
4-methyl-N-phenyl-9-acridinamine has been extensively studied for its potential antitumor activity. Several studies have shown that 4-methyl-N-phenyl-9-acridinamine can inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. 4-methyl-N-phenyl-9-acridinamine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
4-methyl-N-phenylacridin-9-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2/c1-14-8-7-12-17-19(14)22-18-13-6-5-11-16(18)20(17)21-15-9-3-2-4-10-15/h2-13H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMUAKMOXPUBDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=C(C3=CC=CC=C3N=C12)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-[9H-fluorene-2,7-diylbis(sulfonylimino)]bis(3-methylbutanoic acid)](/img/structure/B5194455.png)
![4-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)butanamide](/img/structure/B5194469.png)



![2-[4-cyclobutyl-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5194494.png)
![2-{3-[5-({2-[4-(2-hydroxyethyl)-1-piperazinyl]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-yl]propyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5194509.png)
![2-chloro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide](/img/structure/B5194512.png)

![6-chloro-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride](/img/structure/B5194524.png)
![(2R*,6R*)-2-allyl-1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5194537.png)
![1-[3-(4-isopropylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B5194545.png)
![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide](/img/structure/B5194559.png)
![2-[2-oxo-2-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5194567.png)